苯并(a)芘-6,12-二酮

描述

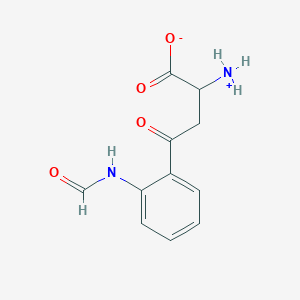

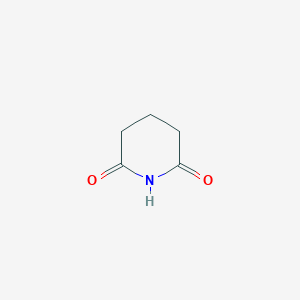

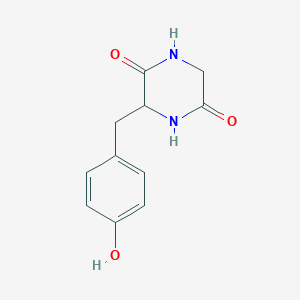

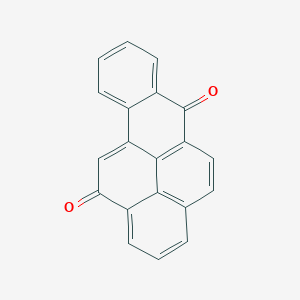

Benzo(A)pyrene-6,12-dione is a derivative of Benzo(a)pyrene, a highly toxic and carcinogenic polycyclic aromatic hydrocarbon (PAH) . It is a crystalline, aromatic hydrocarbon consisting of five fused benzene rings . It contains a total of 36 bonds; 26 non-H bonds, 20 multiple bonds, 3 double bonds, 17 aromatic bonds, 5 six-membered rings, 6 ten-membered rings, 2 twelve-membered rings, and 2 ketones (aromatic) .

Synthesis Analysis

Benzo(A)pyrene-6,12-dione is formed during the incomplete combustion of organic matter at temperatures between 300 and 600°C . It is primarily found in automobile emissions, cigarette smoke, coal tar, and charcoal-broiled foods . Due to their lipophilic and hydrophobic characteristics, polycyclic aromatic hydrocarbon (PAH) finally accumulates in the food chain .

Molecular Structure Analysis

The molecular structure of Benzo(A)pyrene-6,12-dione consists of 20 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . It has a molecular weight of 282.292 Da . The structure includes 5 six-membered rings and 6 ten-membered rings .

Chemical Reactions Analysis

Benzo(A)pyrene-6,12-dione undergoes reversible, univalent oxidation-reduction cycles involving the corresponding benzo[a]pyrene diols and intermediate semiquinone radicals . Substantial amounts of hydrogen peroxide are produced during these autooxidations .

Physical and Chemical Properties Analysis

Benzo(A)pyrene-6,12-dione has a density of 1.4±0.1 g/cm³ and a boiling point of 531.9±50.0 °C at 760 mmHg . Its molar refractivity is 83.4±0.4 cm³ . It has 2 H bond acceptors and 0 H bond donors .

科学研究应用

环境监测与分析

- 空气颗粒物分析: 苯并(a)芘-6,12-二酮(B[a]P-6,12-二酮)是苯并(a)芘(B[a]P)在大气条件下氧化降解的关键产物,特别是在空气颗粒物中。观察到空气中的B[a]P二酮浓度与B[a]P和总碳浓度并不直接相关,而是与太阳辐射呈现相关性,这表明在环境监测和分析中具有重要作用 (Koeber, Bayona, & Niessner, 1999)。

土壤修复

- 用于土壤修复的芬顿氧化: 在一项关于乙醇中苯并(a)芘(B[a]P)处理的研究中,发现芬顿氧化有效去除了超过99.8%的B[a]P。这个过程产生了B[a]P-1,6-、-3,6-和-6,12-二酮作为氧化产物,这些已知比B[a]P具有更低的毒性。这表明在土壤修复中有潜在应用,因为这些二酮衍生物更易生物降解且更少有害 (Lee & Hosomi, 2001)。

癌变机制的理解

- 在癌变中的作用: 苯并(a)芘的醌代谢物,包括B[a]P-6,12-二酮,经历涉及相应苯并(a)芘二醇和中间半醌自由基的单价氧化还原循环。这些循环,包括反应性氧化物种的形成和衰减,与DNA链断裂和细胞损伤有关,从而提供了对癌变机制的见解 (Lorentzen & Ts'o, 1977)。

环境健康与毒理学

- 自由基的形成和毒性: B[a]P与特定材料(如Cu(II)-蒙脱石)的相互作用导致环境持久自由基(EPFRs)的形成。转化产物,包括B[a]P-6,12-二酮,有助于产生可以引起氧化应激和细胞损伤的反应性氧化物种(ROS)。这对于理解环境健康风险具有重要意义 (Zhao et al., 2019)。

作用机制

Target of Action

Benzo(A)pyrene-6,12-dione primarily targets cytochrome P450 enzymes , specifically Cytochrome P4501A1 (CYP1A1) . CYP1A1 plays a central role in the activation step, which is essential for the formation of DNA adducts .

Mode of Action

Benzo(A)pyrene-6,12-dione interacts with its targets through a process known as redox-cycling . This compound can generate reactive oxygen species (ROS) by redox-cycling . It can also be biotransformed to benzo[a]pyrene-7,8-trans-dihydrodiol, which can be further metabolized to a catechol analog, capable of redox-cycling to semiquinone anion radicals and benzo[a]pyrene-7,8-dione .

Biochemical Pathways

Benzo(A)pyrene-6,12-dione affects several biochemical pathways. It induces oxidative stress through the production of ROS, disturbances of the activity of antioxidant enzymes, and the reduction of the level of non-enzymatic antioxidants . It can also undergo chemical modification in living cells, resulting in the formation of more reactive metabolites .

Pharmacokinetics

The pharmacokinetics of Benzo(A)pyrene-6,12-dione involves its metabolic activation by cytochrome P450 enzymes. The metabolic enzymes required for the production of the ultimate carcinogenic intermediate of BaP are thought to be cytochrome P4501A1 and 1B1 (CYP1A1 and 1B1) . These enzymes are highly inducible by polycyclic aromatic hydrocarbons (PAHs), such as 3-methylcholanthrene and BaP .

Result of Action

The result of Benzo(A)pyrene-6,12-dione’s action is the induction of oxidative stress in cells . This leads to DNA damage, disturbances of the activity of antioxidant enzymes, and the reduction of the level of non-enzymatic antioxidants . It can also induce DNA strand scission when incubated with bacteriophage T7 DNA .

Action Environment

The action of Benzo(A)pyrene-6,12-dione can be influenced by environmental factors. For instance, under anaerobic conditions, all three benzo(a)pyrenediones are easily reduced to benzo(a)pyrenediols, even by mild biological agents such as NAD(P)H, cysteamine, and glutathione . The benzo(a)pyrenediols, in turn, are very rapidly autoxidized to the benzo(a)pyrenediones when exposed to air .

安全和危害

Benzo(A)pyrene-6,12-dione is a questionable carcinogen with experimental neoplastigenic data . Mutation data has been reported . When heated to decomposition, it emits acrid smoke and irritating fumes . It may cause an allergic skin reaction, genetic defects, cancer, and may damage fertility or the unborn child .

未来方向

Future research could focus on further elucidating the mechanisms of Benzo(A)pyrene-6,12-dione’s photodegradation , as well as its effects on lipid metabolism . Additionally, the development of more effective methods for detecting and quantifying Benzo(A)pyrene-6,12-dione in environmental samples could be a valuable area of study .

生化分析

Biochemical Properties

Benzo(A)pyrene-6,12-dione undergoes biotransformation through specific biochemical pathways, each one producing specific metabolites . The interaction of these metabolites with DNA, subsequent formation of lesions or adducts, and persistence of these modifications were metabolite-dependent .

Cellular Effects

Benzo(A)pyrene-6,12-dione has been shown to have significant effects on various types of cells. For instance, in HT-29 human colon cancer cells, exposure to Benzo(A)pyrene-6,12-dione resulted in decreased cell growth, increased cytotoxicity, and modulation of the cell cycle .

Molecular Mechanism

The molecular mechanism of action of Benzo(A)pyrene-6,12-dione involves its interaction with various biomolecules. The phase I biotransformation enzymes, CYP1A1 and 1B1, showed Benzo(A)pyrene-6,12-dione concentration-dependent expression . This leads to the formation of DNA lesions and stable DNA adducts .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzo(A)pyrene-6,12-dione have been observed to change over time. For example, elevated concentrations of Benzo(A)pyrene-6,12-dione metabolites were generated, contributing to the formation of DNA lesions and stable DNA adducts .

Metabolic Pathways

Benzo(A)pyrene-6,12-dione is involved in specific metabolic pathways. The phase I biotransformation enzymes, CYP1A1 and 1B1, play a crucial role in its metabolism .

属性

IUPAC Name |

benzo[b]pyrene-6,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10O2/c21-17-10-16-12-5-1-2-6-13(12)20(22)15-9-8-11-4-3-7-14(17)18(11)19(15)16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJQJGAVYCLWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=O)C4=CC=CC5=C4C3=C(C2=O)C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952916 | |

| Record name | Benzo[pqr]tetraphene-6,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3067-12-7, 64133-80-8 | |

| Record name | Benzo[a]pyrene-6,12-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3067-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyrene-6,12-quinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene-6,12-dione, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064133808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[pqr]tetraphene-6,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZO(A)PYRENE-6,12-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWW9F0H8TO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Benzo(a)pyrene-6,12-dione exert its biological effects?

A: Benzo(a)pyrene-6,12-dione participates in reversible, univalent oxidation-reduction cycles with its corresponding diol form (Benzo(a)pyrenediol) and intermediate semiquinone radicals. [, , ] This cycling generates significant amounts of hydrogen peroxide and potentially other reactive oxygen species (ROS) like superoxide and hydroxyl radicals. [, , ] These ROS are thought to be the primary mediators of Benzo(a)pyrene-6,12-dione's damaging effects on DNA and cells. [, ]

Q2: What evidence supports the role of reactive oxygen species in Benzo(a)pyrene-6,12-dione's activity?

A: Studies show that Benzo(a)pyrene-6,12-dione can induce DNA strand breaks in bacteriophage T7 DNA. [, ] This DNA damage is modulated by factors influencing ROS activity, suggesting their involvement. [, ] Furthermore, Benzo(a)pyrene-6,12-dione exhibits cytotoxicity in cultured hamster cells, and this effect is significantly reduced under conditions of oxygen depletion, further implicating ROS in its mechanism of action. []

Q3: Can Benzo(a)pyrene-6,12-dione interact with cellular enzymes?

A: Yes, research has shown that Benzo(a)pyrene-6,12-dione can act as an electron acceptor for NADH dehydrogenase, a key respiratory enzyme. [, ] This interaction allows Benzo(a)pyrene-6,12-dione to participate in a cyclic process linking NADH and molecular oxygen, resulting in the continuous production of hydrogen peroxide. [, ]

Q4: How is Benzo(a)pyrene-6,12-dione formed?

A: Benzo(a)pyrene-6,12-dione can be generated through several pathways. One route involves the co-oxygenation of Benzo(a)pyrene in the presence of linoleic acid and rat lung cytosol. [] This process, mediated by lipoxygenase, leads to the formation of reactive metabolites, including a significant amount of Benzo(a)pyrene-6,12-dione. [] Additionally, gamma radiation-induced oxidation of Benzo(a)pyrene in air has been shown to produce a variety of metabolites, with Benzo(a)pyrene-6,12-dione identified as one of the products. []

Q5: Where is Benzo(a)pyrene-6,12-dione found in the environment?

A: Benzo(a)pyrene-6,12-dione has been detected in size-segregated atmospheric particles collected in urban environments. [] Its distribution across particle sizes appears to be related to its molecular weight. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。